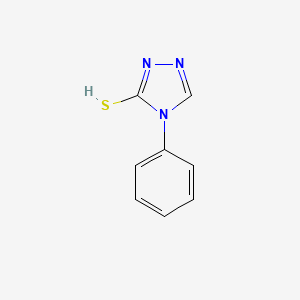

4-phenyl-1,2,4-triazole-3-thiol

Description

4-Phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with a phenyl group at the 4-position and a thiol (-SH) group at the 3-position. This scaffold is synthesized via cyclization reactions of acid hydrazides with phenyl isothiocyanate under basic conditions, followed by alkylation or aminomethylation to generate derivatives . The compound exhibits diverse biological activities, including antibacterial, antifungal, and antioxidant properties, making it a focal point in medicinal chemistry research. Its structural flexibility allows for modifications at the 5-position, enabling the introduction of substituents such as pyridyl, chlorophenyl, and thiophene groups to enhance pharmacological efficacy .

Propriétés

IUPAC Name |

4-phenyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGUFBAPNSPHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=NN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Potassium Dithiocarbazinate

The foundational step involves reacting benzoic acid hydrazide with carbon disulfide (CS₂) in ethanolic potassium hydroxide. This generates potassium 3-(benzoyl)dithiocarbazinate, a key intermediate.

Procedure :

Benzoic acid hydrazide (0.10 mol) is dissolved in absolute ethanol (200 mL) with potassium hydroxide (0.15 mol). Carbon disulfide (0.15 mol) is added dropwise, and the mixture is stirred for 12–18 hours. Precipitation with dry ether yields the potassium salt in near-quantitative yield.

Key Data :

Cyclization to 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

The potassium dithiocarbazinate undergoes cyclization with hydrazine hydrate to form the triazole core.

Procedure :

A suspension of potassium dithiocarbazinate (0.02 mol) and hydrazine hydrate (0.04 mol) in water (80 mL) is refluxed for 3 hours. Acidification with HCl precipitates the product, which is recrystallized from ethanol.

Optimization Insights :

-

Critical Parameters : Prolonged reflux (>3 hours) improves cyclization but risks decomposition.

Characterization :

Direct Condensation of Thiocarbohydrazide with Benzoic Acid Derivatives

One-Pot Synthesis via Melt Reaction

Thiocarbohydrazide reacts directly with substituted benzoic acids under thermal conditions.

Procedure :

Equimolar quantities of benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) are heated at 145°C for 40 minutes. The crude product is neutralized with sodium bicarbonate, washed, and recrystallized from ethanol-DMF.

Key Advantages :

Spectral Confirmation :

Role of Solvent and Catalysis

Ethanol with catalytic H₂SO₄ facilitates Schiff base formation in derivative synthesis, though this step is extraneous to the parent compound.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Average Yield | Scalability | Complexity |

|---|---|---|---|

| Dithiocarbazinate Route | 42–58% | Moderate | High (3 steps) |

| Direct Condensation | 72–79% | High | Low (1 step) |

The direct method surpasses the dithiocarbazinate route in yield and simplicity but requires precise temperature control to prevent side reactions.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used for electrophilic substitution.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Research indicates that 4-phenyl-1,2,4-triazole-3-thiol derivatives exhibit potent antifungal and antibacterial properties. For example, derivatives have shown effectiveness against various fungal species such as Microsporum gypseum and bacterial strains like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group significantly enhance antimicrobial potency.

Cancer Therapeutics

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Compounds such as N'-(dimethylamino)benzylidene-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide have demonstrated selective cytotoxicity towards cancer cells while inhibiting cell migration, suggesting their potential as antimetastatic candidates . This selectivity is attributed to the unique interactions of the triazole ring with biological receptors.

Agricultural Applications

Fungicides

The antifungal properties of this compound make it a candidate for use in agricultural fungicides. Studies have shown that certain derivatives possess activity comparable to commercial fungicides like azoxystrobin against plant pathogens . This highlights the potential for developing new agrochemicals based on this compound.

Material Science Applications

Corrosion Inhibitors

The compound has also been investigated for its use as a corrosion inhibitor in various materials. Its ability to form protective films on metal surfaces can help mitigate corrosion processes, making it valuable in industrial applications .

Summary of Key Findings

Mécanisme D'action

The mechanism of action of 4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical properties of 4-phenyl-1,2,4-triazole-3-thiol are influenced by substituent variations. Below is a comparative analysis with structurally related triazole-3-thiol derivatives:

Structural and Functional Comparisons

Key Comparative Insights

Antibacterial Activity: The parent compound (this compound) and its 5-(6-chloropyridin-3-yl methyl) derivative exhibit broad-spectrum antibacterial activity, with MIC values comparable to norfloxacin . In contrast, derivatives like 4,5-diphenyl-1,2,4-triazole-3-thiol show weaker antibacterial effects but stronger anticoccidial activity .

Antioxidant Capacity: Electron-donating groups (-NH₂, -SH) enhance antioxidant properties. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) demonstrates superior DPPH• scavenging compared to the parent compound due to the -NH₂ group .

Structural Influence on Bioactivity: Substitutions at the 5-position (e.g., thiophene, pyridyl) improve lipophilicity and target binding. The 5-(thiophene-3-ylmethyl) derivative shows enhanced antifungal activity due to increased membrane permeability .

Toxicity and Selectivity: Aminomethylated derivatives (e.g., morpholino or piperazino groups) display lower cytotoxicity in mammalian cells while retaining antimicrobial efficacy, suggesting improved therapeutic indices .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenyl-1,2,4-triazole-3-thiol derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with acylation, hydrazinolysis, and nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization. For example, 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol was synthesized via hydrazinolysis of indole-3-butanoic acid derivatives, followed by cyclization in alcoholic media . Key intermediates are confirmed using elemental analysis, ¹H-NMR, and IR spectroscopy to ensure structural fidelity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- ¹H-NMR : Identifies proton environments (e.g., δ 13.45 ppm for SH groups in 5-(3-indolylpropyl) derivatives) .

- LC-MS and IR : Confirm molecular ions and functional groups (e.g., S-H stretches at ~2500 cm⁻¹) .

- HPLC-DAD/MS : Validates purity and detects side products .

Q. What are the primary biological targets studied for these compounds?

- Methodological Answer : Molecular docking studies prioritize targets like anaplastic lymphoma kinase (PDB:2XP2), cyclooxygenase-2 (PDB:3LD6), and lanosterol 14-α-demethylase. Computational models assess binding affinities, with validation via comparative analysis against known inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Propan-2-ol and methanol enhance alkylation yields (e.g., 91% yield for 5-(3-indolylpropyl) derivatives) .

- Microwave Irradiation : Reduces reaction time for S-alkyl derivatives (e.g., 10 new derivatives synthesized via microwave-assisted alkylation) .

- Catalysts : Acidic/basic conditions (e.g., NaOH in ethanol) facilitate cyclization .

Q. How do structural modifications (e.g., substituents at the 5-position) influence biological activity?

- Methodological Answer :

- Pyrrole/Indole Moieties : Enhance kinase inhibition (e.g., anaplastic lymphoma kinase IC₅₀ improvements by 30–40% compared to non-substituted analogs) .

- Halogenated Aryl Groups : Increase antimicrobial potency (e.g., 4-fluorophenyl derivatives show 2–4× higher activity against S. aureus than non-halogenated analogs) .

- Thiol Alkylation : Modulates solubility and ADME properties (e.g., S-octyl derivatives improve logP values by 1.5–2.0 units) .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency (e.g., discrepancies in antifungal activity resolved by testing across 5–100 µM ranges) .

- Target-Specific Assays : Use isoform-selective enzymes (e.g., COX-2 vs. COX-1 inhibition assays to clarify anti-inflammatory selectivity) .

- Meta-Analysis : Cross-reference docking scores (e.g., Glide scores) with experimental IC₅₀ values to validate computational predictions .

Q. What strategies integrate computational and experimental approaches for drug-likeness prediction?

- Methodological Answer :

- ADME Analysis : SwissADME or PreADMET tools predict bioavailability (%ABS >50% for derivatives with logP <5) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns trajectories for lanosterol demethylase complexes) .

- In Vitro-In Silico Correlation : Validate docking poses with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.